4-(4-硝基苯基)哌嗪-2-酮

描述

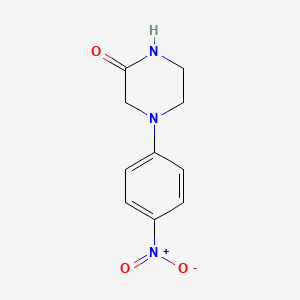

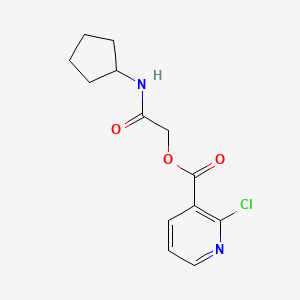

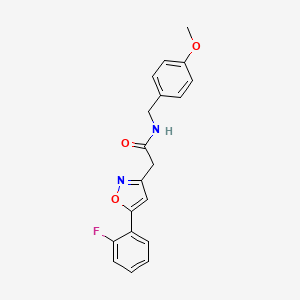

“4-(4-Nitrophenyl)piperazin-2-one” is a chemical compound with the molecular formula C10H11N3O3 . It has a molecular weight of 221.22 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-(4-Nitrophenyl)piperazin-2-one”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Nitrophenyl)piperazin-2-one” include a molecular weight of 221.22 . It is a yellow to brown powder or solid .科学研究应用

重新定位被忽视的热带病

4-(4-硝基苯基)哌嗪-2-酮衍生物已被探索其治疗被忽视的热带病的潜力。值得注意的是,该化合物的修饰已显示出作为内脏利什曼病候选药物的前景,表明其在药物开发中超越其最初目标疾病的多功能性 (Thompson et al., 2016)。

杂环合成

该化合物可作为 1,4-二氨基杂环(包括喹喔啉和吡嗪)合成的前体,展示了其在有机合成中的效用。该应用展示了该化合物在以最少废物生成生物活性结构中的作用,突出了其在新化学实体开发中的重要性 (Vidal-Albalat et al., 2014)。

结构研究

4-(4-硝基苯基)哌嗪-2-酮及其衍生物的结构和晶体学研究提供了对其分子构型的见解,有助于理解其化学行为和在材料科学和药物设计中的潜在应用。这些研究包括对超分子组装体和相互作用的分析,这对新材料和药物化合物的开发至关重要 (Prasad et al., 2022)。

非线性光学材料

4-(4-硝基苯基)哌嗪-2-酮衍生物已被研究其作为非线性光学材料的潜力。它们的性质,例如三阶非线性,对于光学技术(包括激光系统和光开关设备)的应用非常重要,表明该化合物与先进材料科学相关 (Subhashini et al., 2013)。

生化反应性评估

对 4-(4-硝基苯基)哌嗪-2-酮衍生物的计算和实验研究评估了它们的生化反应性,特别是对人 GABA 受体的反应性。这些研究强调了该化合物在针对神经系统疾病的新药开发中的潜力,强调了其对药物发现的影响 (Onawole et al., 2017)。

安全和危害

未来方向

作用机制

Target of Action

It is known that similar compounds, such as nitrophenylpiperazine derivatives, have been studied as potential tyrosinase inhibitors . Tyrosinases are enzymes that play a crucial role in the synthesis of melanin, a pigment responsible for the color of skin, eyes, and hair .

Biochemical Pathways

If we consider its potential role as a tyrosinase inhibitor, it could be involved in the melanin synthesis pathway . By inhibiting tyrosinase, 4-(4-Nitrophenyl)piperazin-2-one could potentially reduce the production of melanin, affecting pigmentation.

Result of Action

If it acts as a tyrosinase inhibitor, it could potentially reduce the production of melanin at the cellular level, leading to changes in pigmentation .

属性

IUPAC Name |

4-(4-nitrophenyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c14-10-7-12(6-5-11-10)8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZGRBZMXHGFCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

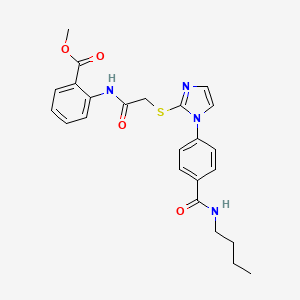

![5-Bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine](/img/structure/B2698995.png)

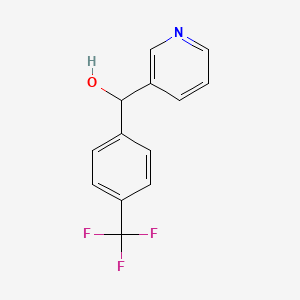

![(Z)-1-methyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2699000.png)

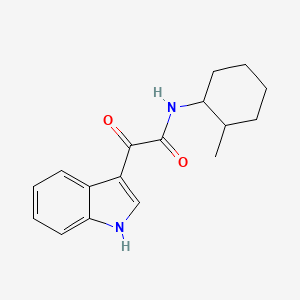

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2699004.png)